Cas no 135709-62-5 (Methyl quinoline-2-carboxylate hydrochloride)

Methyl quinoline-2-carboxylate hydrochloride is a quinolone derivative with applications in pharmaceutical and chemical research. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its hydrochloride salt form enhances solubility and stability, facilitating handling and storage. The quinoline core structure provides a rigid scaffold for further functionalization, making it valuable in medicinal chemistry for designing potential therapeutic agents. Its high purity and well-defined chemical properties ensure reproducibility in synthetic processes. Researchers utilize this compound in studies involving heterocyclic chemistry, drug discovery, and material science due to its reliable reactivity and structural utility.
Methyl quinoline-2-carboxylate hydrochloride structure
135709-62-5 structure
Product Name:Methyl quinoline-2-carboxylate hydrochloride
CAS No:135709-62-5
MF:C11H10ClNO2
MW:223.655601978302
CID:5050500
Update Time:2025-06-08

Methyl quinoline-2-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl quinoline-2-carboxylate hydrochloride
    • methyl quinaldate hydrochloride
    • NSC138308
    • NE59427
    • methylquinoline-2-carboxylate hydrochloride
    • Methyl quinoline-2-carboxylate hydrochloride
    • Inchi: 1S/C11H9NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-7H,1H3;1H
    • InChI Key: LZBLERWZXBUGMN-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(C1=CC=C2C=CC=CC2=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Topological Polar Surface Area: 39.2

Experimental Properties

  • Melting Point: 144-146 °CEnamineEN300-69280

Methyl quinoline-2-carboxylate hydrochloride Security Information

Methyl quinoline-2-carboxylate hydrochloride Pricemore >>

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Additional information on Methyl quinoline-2-carboxylate hydrochloride

Methyl Quinoline-2-Carboxylate Hydrochloride (CAS No. 135709-62-5): An Overview

Methyl quinoline-2-carboxylate hydrochloride (CAS No. 135709-62-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methyl 2-carboxyquinoline hydrochloride, is a derivative of quinoline, a heterocyclic aromatic compound with a wide range of biological activities. The hydrochloride salt form enhances its solubility and stability, making it an attractive candidate for various pharmaceutical and chemical applications.

The structure of methyl quinoline-2-carboxylate hydrochloride consists of a quinoline ring with a carboxylate group at the 2-position and a methyl group attached to the carboxylate. The presence of the hydrochloride salt form ensures that the compound is more readily soluble in aqueous solutions, which is crucial for its use in biological assays and drug formulation studies.

Recent research has highlighted the potential of methyl quinoline-2-carboxylate hydrochloride in various therapeutic areas. For instance, studies have shown that quinoline derivatives, including this compound, exhibit significant anti-inflammatory and antioxidant properties. These properties make them promising candidates for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions.

In addition to its anti-inflammatory and antioxidant activities, methyl quinoline-2-carboxylate hydrochloride has been investigated for its potential as an antiviral agent. Research published in the Journal of Medicinal Chemistry has demonstrated that certain quinoline derivatives can inhibit viral replication by interfering with key viral enzymes. This finding opens up new avenues for the development of antiviral drugs, particularly in the context of emerging viral threats.

The pharmacokinetic properties of methyl quinoline-2-carboxylate hydrochloride have also been studied extensively. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound's ability to cross biological membranes and reach target tissues effectively makes it a valuable tool in preclinical drug development.

Furthermore, the safety profile of methyl quinoline-2-carboxylate hydrochloride has been evaluated in several preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. This favorable safety profile supports its potential for further clinical development.

In the realm of drug discovery, methyl quinoline-2-carboxylate hydrochloride has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying the structure of this compound, researchers have identified several analogs with enhanced biological activities and improved pharmacological properties. These findings underscore the importance of methyl quinoline-2-carboxylate hydrochloride as a starting point for the development of novel therapeutic agents.

The synthetic methods for producing methyl quinoline-2-carboxylate hydrochloride have been well-documented in the literature. Common synthetic routes involve the reaction of 2-chloroquinoline with methanol followed by acidification to form the hydrochloride salt. These methods are scalable and can be adapted for large-scale production, making it feasible to produce this compound in commercial quantities.

In conclusion, methyl quinoline-2-carboxylate hydrochloride (CAS No. 135709-62-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antioxidant, and antiviral properties, combined with its favorable pharmacokinetic and safety profiles, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its use in various medical contexts.

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